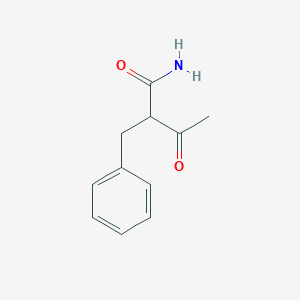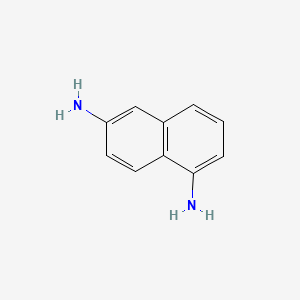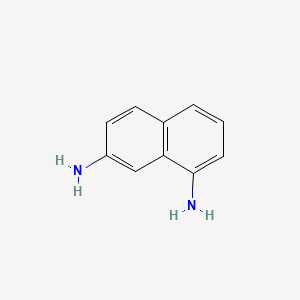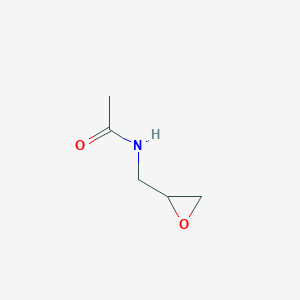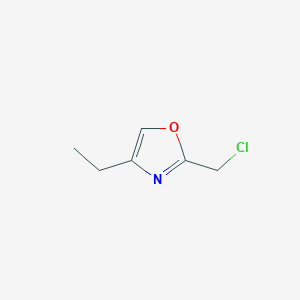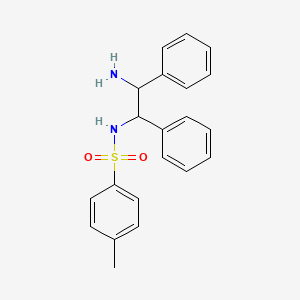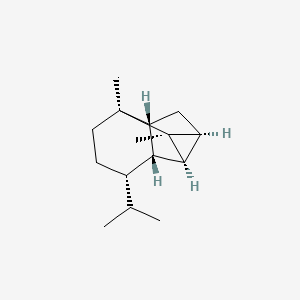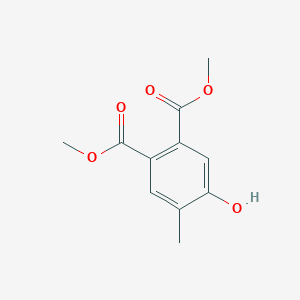
Dimethyl 4-hydroxy-5-methylphthalate
Übersicht
Beschreibung
Dimethyl 4-hydroxy-5-methylphthalate is a chemical compound with the molecular formula C11H12O5 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-hydroxy-5-methylphthalate includes 1 six-membered ring, 2 aromatic esters, and 1 aromatic hydroxyl . The compound has a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, and 2 double bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis and Rearrangement
Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, a compound closely related to Dimethyl 4-hydroxy-5-methylphthalate, has been synthesized with a yield of 60%. This synthesis involves esterification with methanol and a subsequent reaction with methyl 2-chloropropionate, following an SN1 reaction mechanism (Pen, 2014).
Functionalization of Methyl Group
Research on functionalization of the methyl group in similar compounds has been conducted, leading to the formation of various derivatives like 4-hydroxy, methoxy, trifluoroacetoxy, formyloxy, bromo, and chloro methyl derivatives of 1-methylnaphthalene (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).
Formation of Asymmetrical Spiro Compounds
A study on 4-dimethylamino-5-methoxynaphthylmethyl carbocation, structurally related to Dimethyl 4-hydroxy-5-methylphthalate, showed its ability to undergo cycloaddition to form asymmetrical spiro compounds, indicating potential for diverse chemical transformations (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).
Potential Biological and Pharmacological Applications
Antifungal Activities
Phthalide derivatives have displayed significant antifungal activities against plant pathogens, suggesting the potential of Dimethyl 4-hydroxy-5-methylphthalate in agricultural and pharmaceutical applications (Yang, Zhang, Hu, Luo, & Zhang, 2011).
Synthesis of Biologically Active Compounds
The synthesis of dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates and their subsequent sulfonylation has been achieved. These sulfonamide derivatives are of interest due to their potential biological activities (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).
Environmental and Material Science Applications
Photochemical Transformation
The photochemical transformation of dimethyl phthalate in the atmospheric aqueous environment has been studied, highlighting its reaction dynamics and potential environmental impact (Lei, Zhu, Lu, Chen, Xiao, & Peng, 2018).
Phthalonitrile-PPO Blends for Material Applications
Hydroxy-containing phthalonitriles have been blended with low molecular weight poly(2,6-dimethyl-1,4-phenylene oxide), suggesting uses in materials science for creating polymers with good thermal stability and high modulus (Ma, Cheng, Lv, Chen, Hu, Zeng, & Yang, 2018).
Wirkmechanismus
While the exact mechanism of action for Dimethyl 4-hydroxy-5-methylphthalate is not known, similar compounds like Dimethyl fumarate are thought to degrade to their active metabolite, monomethyl fumarate (MMF). Both Dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 4-hydroxy-5-methylbenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLHEUGSSSULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334430 | |
| Record name | Dimethyl 4-hydroxy-5-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-hydroxy-5-methylphthalate | |
CAS RN |
22481-13-6 | |
| Record name | Dimethyl 4-hydroxy-5-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1r,4r)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B3253492.png)
